molecular formula C10H8O2 B14911870 3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one

3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one

Katalognummer: B14911870
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: UNUWQNPMFRDKER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one is an organic compound with the molecular formula C10H8O2 It features a cyclopropyl group, a furan ring, and a propynone moiety, making it a unique structure in organic chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylacetylene with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction parameters to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

    Substitution: The furan ring and the cyclopropyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one is not fully understood. its structure suggests that it may interact with various molecular targets through its cyclopropyl and furan moieties. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one is unique due to the combination of its cyclopropyl, furan, and propynone groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H8O2

Molekulargewicht

160.17 g/mol

IUPAC-Name

3-cyclopropyl-1-(furan-2-yl)prop-2-yn-1-one

InChI

InChI=1S/C10H8O2/c11-9(6-5-8-3-4-8)10-2-1-7-12-10/h1-2,7-8H,3-4H2

InChI-Schlüssel

UNUWQNPMFRDKER-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C#CC(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.